molecular formula C11H11ClN2S B1598055 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine CAS No. 40106-58-9

4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

Cat. No. B1598055
CAS RN: 40106-58-9
M. Wt: 238.74 g/mol
InChI Key: AUYMUMFPLSANID-UHFFFAOYSA-N
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Description

4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (4CTP) is an organic compound that is part of the cyclohepta[4,5]thieno[2,3-d]pyrimidine family. This compound has been extensively studied for its potential applications in scientific research and it has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Research

Application Summary

This compound has been investigated for its potential anticancer properties. It’s part of a class of compounds that have shown activity against various cancer cell lines.

Methods of Application

The compound is typically synthesized and then tested in vitro using cancer cell lines. Dosage and exposure times vary depending on the specific protocol, but generally, the compound is applied to the cells at varying concentrations to determine the IC50 value, which indicates the concentration needed to inhibit cell growth by 50%.

Results

Studies have shown that derivatives of this compound exhibit cytotoxic effects on certain cancer cell lines, indicating potential as a chemotherapeutic agent. Quantitative data such as IC50 values are used to measure efficacy .

Antimicrobial Activity

Application Summary

Compounds structurally related to 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine have been explored for their antimicrobial activity.

Methods of Application

The antimicrobial activity is assessed using assays such as disk diffusion or broth dilution methods, where the compound is introduced to bacterial cultures to observe the inhibition zone or minimum inhibitory concentration (MIC).

Results

Some studies have reported significant antimicrobial activity, with certain compounds showing a broad spectrum of action against both Gram-positive and Gram-negative bacteria .

Chemical Synthesis

Application Summary

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups.

Methods of Application

Synthetic chemists use this compound in multistep synthesis protocols, often involving reactions like nucleophilic substitution or cycloaddition to create new compounds.

Results

The successful synthesis of new molecules using this compound has been documented, showcasing its versatility as a precursor in organic synthesis .

Material Science

Application Summary

The electronic properties of thiophene derivatives make them candidates for use in material science, particularly in the development of organic semiconductors.

Methods of Application

The compound is incorporated into polymeric structures or thin films and tested for its electrical conductivity and stability under various conditions.

Results

Research has indicated that thiophene derivatives can enhance the performance of organic semiconductors, improving charge transport properties .

Neuropharmacology

Application Summary

Thiophene derivatives are studied for their potential effects on the central nervous system, including as treatments for neurodegenerative diseases.

Methods of Application

The compound is administered to animal models or cell cultures, and its effects on neuronal activity or neuroprotection are measured using electrophysiological techniques or viability assays.

Results

Preliminary results suggest that some thiophene derivatives may have neuroprotective effects, although more research is needed to confirm these findings .

Agricultural Chemistry

Application Summary

Thiophene derivatives are explored for their use in agriculture, particularly as pesticides or plant growth regulators.

Methods of Application

The compounds are tested on crops or pests in controlled conditions to assess their efficacy and safety for use in agriculture.

Results

Some derivatives have shown promise in increasing crop yields or controlling pest populations, contributing to more sustainable agricultural practices .

This analysis provides a snapshot of the diverse applications of 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine in scientific research. Each application is a testament to the compound’s potential in contributing to advancements across various scientific fields.

Advanced Photovoltaic Materials

Application Summary

This compound’s derivatives are being explored for their use in advanced photovoltaic materials due to their favorable electronic properties.

Methods of Application

The compound is integrated into solar cell architectures, often as part of the active layer that absorbs sunlight and converts it into electrical energy. The performance is evaluated based on parameters like power conversion efficiency and stability under illumination.

Results

Initial studies have indicated that solar cells incorporating thiophene derivatives can achieve competitive efficiencies, suggesting potential for future solar energy technologies .

Sensor Technology

Application Summary

Due to its unique structure, the compound is studied for its potential application in chemical sensors, particularly for detecting environmental pollutants.

Methods of Application

The compound is used to fabricate sensor devices, which are then tested for their sensitivity and selectivity towards specific analytes in various environments.

Results

Sensors based on thiophene derivatives have shown promising results in detecting trace amounts of pollutants, offering a path towards more sensitive and accurate environmental monitoring .

Drug Delivery Systems

Application Summary

Researchers are investigating the use of this compound in drug delivery systems, particularly for targeted delivery and controlled release of therapeutic agents.

Methods of Application

The compound is modified to create nanoparticles or capsules that can encapsulate drugs. These systems are then tested in vitro and in vivo for their ability to deliver drugs to specific sites in the body with minimal side effects.

Results

Studies have shown that thiophene-based drug delivery systems can enhance the bioavailability and efficacy of various drugs, providing a promising avenue for improving treatment outcomes .

Liquid Crystal Displays

Application Summary

Thiophene derivatives, including this compound, are being used in the development of liquid crystal displays (LCDs) due to their liquid crystalline properties.

Methods of Application

The compound is synthesized and incorporated into LCDs, where its performance is assessed based on criteria such as response time, color contrast, and viewing angles.

Results

LCDs utilizing thiophene derivatives have demonstrated improved display qualities, indicating potential for enhanced visual technologies .

Corrosion Inhibitors

Application Summary

The compound is being studied as a corrosion inhibitor, particularly for protecting metals and alloys in aggressive industrial environments.

Methods of Application

The compound is applied to metal surfaces, and its effectiveness is evaluated through electrochemical methods and surface analysis techniques.

Results

Research has indicated that thiophene derivatives can significantly reduce corrosion rates, suggesting their utility in extending the lifespan of industrial materials .

Conductive Polymers

Application Summary

The electronic properties of thiophene derivatives make them suitable for use in conductive polymers, which are key materials in flexible electronics.

Methods of Application

The compound is polymerized and the resulting conductive polymers are tested for their electrical properties, mechanical flexibility, and thermal stability.

Results

Conductive polymers based on thiophene derivatives have shown promising electrical conductivities and mechanical properties, making them viable for use in flexible electronic devices .

properties

IUPAC Name

3-chloro-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-10-9-7-4-2-1-3-5-8(7)15-11(9)14-6-13-10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYMUMFPLSANID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383378
Record name 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

CAS RN

40106-58-9
Record name 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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